![molecular formula C22H21ClN2O B15214164 5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-19-2](/img/structure/B15214164.png)
5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound belonging to the biquinoline family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a propyl group attached to a dihydro biquinoline core. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoline derivative, the introduction of the chloro, methyl, and propyl groups can be achieved through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality 5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro, methyl, and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a complex organic compound belonging to the biquinoline family. It is characterized by a unique structure that includes a chloro group, a methyl group, and a propyl group attached to a dihydro biquinoline core. The presence of these functional groups gives the compound distinct chemical properties, making it interesting in various scientific fields.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
- Industry It is used in the development of materials with specific properties, such as dyes and polymers.
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoline derivative, the introduction of the chloro, methyl, and propyl groups can be achieved through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield. Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality this compound for various applications.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the compound’s modifications.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-indole: Shares the chloro and methyl groups but has a different core structure.
3-Propyl-1H-indole: Similar propyl group but lacks the chloro and methyl groups.
5-Chloro-3-methyl-1-phenyl-1H-imidazole: Contains similar functional groups but with an imidazole core.
Uniqueness
5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its biquinoline core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Biological Activity
5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21ClN2O
- CAS Number : 918646-19-2
- Structure : The compound features a biquinoline backbone with a chlorine atom and propyl and methyl substituents, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival.
- Case Study : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells with an IC50 value of approximately 5 µM, suggesting significant potential as an anticancer agent .
-
Antimicrobial Properties :
- The compound has shown activity against several bacterial strains, indicating potential as an antimicrobial agent. Its effectiveness was evaluated through disk diffusion methods and minimum inhibitory concentration (MIC) assays.
- Research Findings : MIC values ranged from 10 to 20 µg/mL against Gram-positive bacteria, highlighting its potential for further development as an antibiotic .
-
Neuroprotective Effects :
- Recent studies suggest neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may exert protective effects by modulating oxidative stress and inflammatory pathways.
- Evidence : In a mouse model of Alzheimer's disease, administration of the compound resulted in reduced neuroinflammation and improved cognitive function .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Kinase Inhibition : The compound interacts with various kinases that play critical roles in cell signaling pathways associated with cancer progression.
- Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, the compound may protect neuronal cells from oxidative damage.
Data Summary Table
Properties
CAS No. |
918646-19-2 |
---|---|
Molecular Formula |
C22H21ClN2O |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
5-chloro-3-methyl-3-propyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C22H21ClN2O/c1-3-11-22(2)13-17-18(23)8-6-10-20(17)25(21(22)26)16-12-15-7-4-5-9-19(15)24-14-16/h4-10,12,14H,3,11,13H2,1-2H3 |
InChI Key |
XKTGRVAODRSNCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.